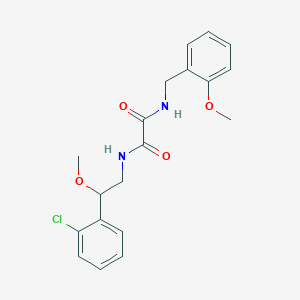

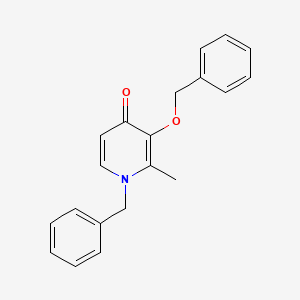

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Reactivity of an Oxalamide-Based N-Heterocyclic Carbene

The study on the reactivity of oxalamide-based carbene 2 revealed that it can undergo addition reactions with styrene or methylacrylate to yield cyclopropanation products. This carbene also reacts with elemental selenium to form a selenide, which was characterized using X-ray diffraction. The formation of a Rhodium complex and its structural characterization were also part of the study. The IR spectrum of the dicarbonyl derivative provided insights into the electronic properties of the carbene, indicating it as the least electron-donating N-heterocyclic carbene known. Additionally, the dimerization product of the carbene exhibited intense fluorescence and unexpected chemical stability. The treatment of the chloro compound with methanol led to the formation of a methoxide, whose structure was also determined by X-ray diffraction .

Synthesis and Structures of Arylamides

The synthesis and structural characterization of six closely related arylamides were conducted, including an isolated reaction intermediate. The molecules in these compounds displayed varying degrees of disorder, with some being disordered over two sets of atomic sites and others being fully ordered. The study highlighted the molecular conformations and the presence of intramolecular N-H...O hydrogen bonding in all compounds. The different compounds formed various dimensional assemblies through C-H...O and C-H...π(arene) hydrogen bonds, ranging from zero-dimensional dimers to one- and two-dimensional chains and sheets. The study also compared the molecular conformations and hydrogen bonding patterns with related compounds .

Analysis of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide

While the provided papers do not directly discuss N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide, they offer insights into the behavior of similar compounds. The oxalamide-based carbene's reactivity suggests that the compound may also exhibit interesting reactivity patterns, potentially forming stable complexes with metals or undergoing addition reactions. The synthesis and structural analysis of arylamides indicate that the compound may exhibit intramolecular hydrogen bonding and could form ordered or disordered crystalline structures. The physical and chemical properties of such a compound would likely be influenced by these structural characteristics and the potential for various intermolecular interactions .

Applications De Recherche Scientifique

Novel Synthetic Approaches

- A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially include compounds similar to N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide, has been developed. This method provides a new formula for synthesizing both anthranilic acid derivatives and oxalamides, highlighting its utility in creating a variety of complex organic molecules (Mamedov et al., 2016).

Reactivity and Interaction Studies

- The reactivity of oxalamide-based carbenes was explored, providing insights into the potential applications of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide in the field of organometallic chemistry. The study demonstrates the versatility of oxalamide compounds in cyclopropanation reactions and their interaction with various elements, suggesting a broad range of chemical applications (Braun et al., 2012).

Environmental Degradation Studies

- Research on the degradation of benzophenone-3 in chlorinated seawater swimming pools, although not directly related to N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide, underscores the importance of understanding the environmental behavior of chlorophenyl compounds. This study provides a framework for assessing how similar compounds might react in aquatic environments, particularly in relation to the formation of potentially toxic degradation products (Manasfi et al., 2015).

Propriétés

IUPAC Name |

N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4/c1-25-16-10-6-3-7-13(16)11-21-18(23)19(24)22-12-17(26-2)14-8-4-5-9-15(14)20/h3-10,17H,11-12H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCARUNHTHLAGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride](/img/structure/B3003731.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3003738.png)

![4-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B3003745.png)

![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B3003747.png)

![2-[6-(3-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3003749.png)

![N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B3003750.png)

![2-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B3003751.png)

![Methyl (E)-4-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B3003753.png)